molecular formula C19H15NO7 B2595059 ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate CAS No. 623117-61-3

ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B2595059
CAS No.: 623117-61-3
M. Wt: 369.329
InChI Key: HNSJRVCMXKAWAT-MFOYZWKCSA-N
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Description

The compound ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate features a benzofuran core substituted at the 2-position with a (Z)-configured 3-nitrophenylmethylidene group and at the 6-position with an ethoxy acetate ester. The 3-oxo group completes the dihydrobenzofuran system. This compound belongs to a broader class of benzofuran derivatives studied for applications in agrochemicals, pharmaceuticals, and materials science .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-2-25-18(21)11-26-14-6-7-15-16(10-14)27-17(19(15)22)9-12-4-3-5-13(8-12)20(23)24/h3-10H,2,11H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSJRVCMXKAWAT-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves a multi-step process:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone derivatives.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a condensation reaction with 3-nitrobenzaldehyde.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Amines are the major products.

    Substitution: Substituted esters or amides can be formed.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of benzofuran compounds exhibit antimicrobial properties. Ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate could serve as a scaffold for developing new antimicrobial agents. Studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties
    • Compounds containing benzofuran structures are often evaluated for their antioxidant capabilities. This compound may contribute to reducing oxidative stress in biological systems, which is crucial for preventing various diseases associated with oxidative damage .
  • Anticancer Potential
    • The structural features of this compound suggest it could interact with cellular pathways involved in cancer progression. Preliminary studies on related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further investigation into its use as an anticancer agent .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods:

  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and can produce complex molecules efficiently.
Synthesis MethodDescriptionYield (%)
Multicomponent ReactionCombines multiple reactants in one pot to form the desired product70–90%
Traditional Organic SynthesisStepwise approach using standard reactionsVaries based on conditions

Case Studies and Research Findings

Numerous studies have explored the applications of compounds similar to this compound:

  • Antimicrobial Screening:
    • A study evaluated the antimicrobial activity of various benzofuran derivatives against common pathogens, finding significant inhibition rates that support the potential of ethyl 2-{...} as an antimicrobial agent .
  • Antioxidant Activity Assessment:
    • Research focused on antioxidant assays indicated that compounds with similar structures effectively scavenge free radicals, suggesting that ethyl 2-{...} could also exhibit these properties .
  • Cytotoxicity Evaluations:
    • Investigations into the cytotoxic effects of related benzofuran compounds showed promising results against several cancer cell lines, warranting further exploration into the anticancer potential of ethyl 2-{...} .

Mechanism of Action

The mechanism of action of ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural analogs differ in the substituents on the benzofuran core and the ester moiety. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Substituent (R) Ester Group Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Features
Target Compound 3-Nitrophenyl Ethyl ~406.35 ~3.8* 7 Strong electron-withdrawing nitro group
Ethyl 2-{[(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 2-Furyl Ethyl ~342.34 ~2.1 6 Electron-rich furan; potential for π-π interactions
Methyl 2-{[(2Z)-2-(3-Fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Fluorophenyl Methyl ~358.34 ~3.5 6 Fluorine enhances lipophilicity and metabolic stability
Benzyl 2-{[(2Z)-2-(3-Methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Methylthiophen-2-yl Benzyl 406.5 5.2 6 Thiophene’s sulfur may enable metal coordination
Methyl 2-{[(2Z)-2-(3,4-Dimethoxyphenyl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3,4-Dimethoxyphenyl Methyl 370.4 3.4 7 Methoxy groups increase polarity and H-bonding capacity
Methyl 2-{[(2Z)-2-(4-tert-Butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 4-tert-Butylphenyl Methyl 366.4 5.2 5 Bulky tert-butyl group enhances steric hindrance

*Estimated based on structural analogs.

Physicochemical Properties

  • Lipophilicity (XLogP3): The nitro group in the target compound moderately increases lipophilicity compared to methoxy-substituted analogs (e.g., XLogP3 ~3.8 vs. 3.4 in ), but it is less lipophilic than thiophene- or tert-butyl-containing derivatives (XLogP3 ~5.2 in ).
  • Hydrogen Bonding: The nitro group contributes to a higher hydrogen bond acceptor count (7 vs.
  • Molecular Weight: The target compound’s molecular weight (~406 g/mol) is comparable to benzyl- and thiophene-substituted analogs, aligning with typical ranges for bioactive small molecules .

Research Findings and Trends

  • Structural Characterization: Analogs like those in were characterized using X-ray crystallography (via SHELX ) and NMR, confirming Z-configuration and planarity of the benzofuran core. Similar methods would apply to the target compound.
  • Agrochemical Potential: Compounds with nitro groups, such as lactofen (), are established herbicides.
  • Drug Development: The N,O-bidentate directing group in highlights the role of substituents in metal coordination, a feature the nitro group could modulate in the target compound for catalytic or therapeutic applications.

Biological Activity

Ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and potential therapeutic properties.

Chemical Structure and Properties

The compound features a benzofuran core with a nitrophenyl group and an ethyl acetate moiety. Its structure can be represented as follows:

C17H16N2O5\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{5}

This structure is indicative of potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against several bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coli2520
Staphylococcus aureus1522
Pseudomonas aeruginosa3018

These results indicate that this compound has promising antibacterial properties, potentially outperforming traditional antibiotics in some cases .

Antifungal Activity

The antifungal properties of the compound were also assessed. In vitro tests demonstrated activity against various fungal strains, including Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:

Fungal StrainMIC (µg/mL)Zone of Inhibition (mm)
Candida albicans2015
Aspergillus niger3512

The compound was found to inhibit fungal growth effectively, suggesting a broad spectrum of antimicrobial activity .

The proposed mechanism of action for this compound involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The nitrophenyl group is believed to play a crucial role in these interactions by forming reactive intermediates that can damage cellular components.

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